

Application Note: Synthesis of Pentyl Sulfamate

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Compound of Interest

Compound Name: *Pentyl sulfamate*

CAS No.: 637772-35-1

Cat. No.: B138996

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Target Analyte: **Pentyl Sulfamate** (n-Pentyl ester of sulfamic acid) Primary Application: Pharmacophore installation, C-H amination precursor, enzyme inhibition (Carbonic Anhydrase). CAS Registry No. (n-Pentanol): 71-41-0 | Target Class: Alkyl Sulfamate

Introduction & Strategic Rationale

Sulfamates (

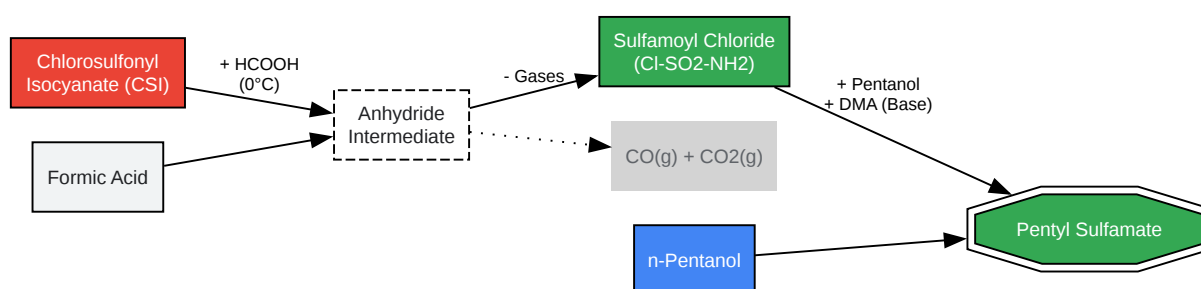
) are privileged motifs in drug discovery, serving as bioisosteres of sulfates and sulfonamides. In the context of **Pentyl Sulfamate**, this molecule often serves as a model lipophilic tail for probing the hydrophobic pockets of Carbonic Anhydrase (CA) isozymes or as a substrate for Rhodium-catalyzed intramolecular C-H amination (oxidative cyclization).

While direct sulfamoylation using sulfamic acid is kinetically sluggish for alcohols, the use of Chlorosulfonyl Isocyanate (CSI) remains the gold standard due to its high electrophilicity. However, CSI is hazardous and requires precise "taming" via hydrolysis to generate the active Sulfamoyl Chloride species in situ.

Mechanistic Pathway

The synthesis proceeds via a two-stage activation:

- Reagent Generation: CSI reacts with Formic Acid to generate Sulfamoyl Chloride () with the extrusion of gases (,).
- Nucleophilic Substitution: The alcohol (pentanol) attacks the sulfur center of the sulfamoyl chloride, displacing chloride to form the sulfamate ester.



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Figure 1: Mechanistic cascade for the generation of Sulfamoyl Chloride and subsequent sulfamoylation of pentanol.

Protocol A: The Du Bois Method (CSI Route)

Best for: Scalability, high yields, and robust substrates.[1] Safety Critical: This reaction generates Carbon Monoxide (CO). Work exclusively in a well-ventilated fume hood.

Reagents & Materials

Reagent	Equiv.[2][3][4][5][6][7]	Role	Notes
n-Pentanol	1.0	Substrate	Dry (water <0.1%)
Chlorosulfonyl Isocyanate (CSI)	1.5	Reagent Source	Corrosive/Lachrymator. Handle with glass syringe.
Formic Acid (98%)	1.5	Hydrolysis Agent	Must be high purity.
Dimethylacetamide (DMA)	2.5	Solvent/Base	Acts as a catalyst and HCl scavenger.
Acetonitrile (MeCN)	-	Solvent	Anhydrous.

Step-by-Step Procedure

Phase 1: Generation of Sulfamoyl Chloride[8]

- Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
- Charging: Add Chlorosulfonyl Isocyanate (CSI) (1.5 equiv) to the flask under
• Cool to 0 °C using an ice bath.
- Hydrolysis: Add Formic Acid (1.5 equiv) dropwise via the addition funnel over 20 minutes.
 - Observation: Vigorous gas evolution (,) will occur. Ensure the reaction does not foam over.
- Maturation: Once addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to Room Temperature (RT) and stir for an additional 2 hours. The mixture should solidify or become a viscous slurry (Sulfamoyl Chloride).

Phase 2: Sulfamoylation of Pentanol

- Solubilization: Dissolve the generated Sulfamoyl Chloride in anhydrous Acetonitrile (approx. 2 mL per mmol substrate) and cool back to 0 °C.
- Substrate Addition: In a separate vial, mix n-Pentanol (1.0 equiv) with DMA (2.5 equiv).
- Reaction: Slowly add the Pentanol/DMA solution to the Sulfamoyl Chloride solution at 0 °C.
 - Note: The reaction is exothermic.^{[2][9][10]} Maintain internal temperature <10 °C.
- Completion: Remove the ice bath and stir at RT for 4–12 hours. Monitor by TLC (stain with p-Anisaldehyde; sulfamates often appear as white spots).

Phase 3: Workup & Purification^{[1][11]}

- Quench: Slowly pour the reaction mixture into ice-cold water (5x reaction volume).
- Extraction: Extract with Ethyl Acetate (EtOAc) (3x).
- Wash: Wash combined organics with saturated (to remove acidic impurities) and Brine.
- Drying: Dry over , filter, and concentrate under reduced pressure.
- Purification: **Pentyl sulfamate** is typically a white crystalline solid or viscous oil. If necessary, purify via flash column chromatography (Silica gel; Gradient: 10% 40% EtOAc in Hexanes).

Protocol B: Trans-Sulfamoylation (Mild Route)

Best for: Acid-sensitive substrates or avoiding CSI handling. Reagent: Hexafluoroisopropyl Sulfamate (HFIPS) - Commercially available or prepared in bulk.

Step-by-Step Procedure

- Setup: Charge a vial with n-Pentanol (1.0 equiv) and HFIPS (1.2 equiv).

- Solvent: Dissolve in Dichloromethane (DCM) (0.2 M).
- Base: Add Triethylamine () (1.5 equiv) or DBU (0.1 equiv catalytic) if faster kinetics are required.
- Reaction: Stir at RT for 12 hours.
- Workup: The byproduct is hexafluoroisopropanol (volatile). Concentrate the reaction mixture and purify directly via silica plug.

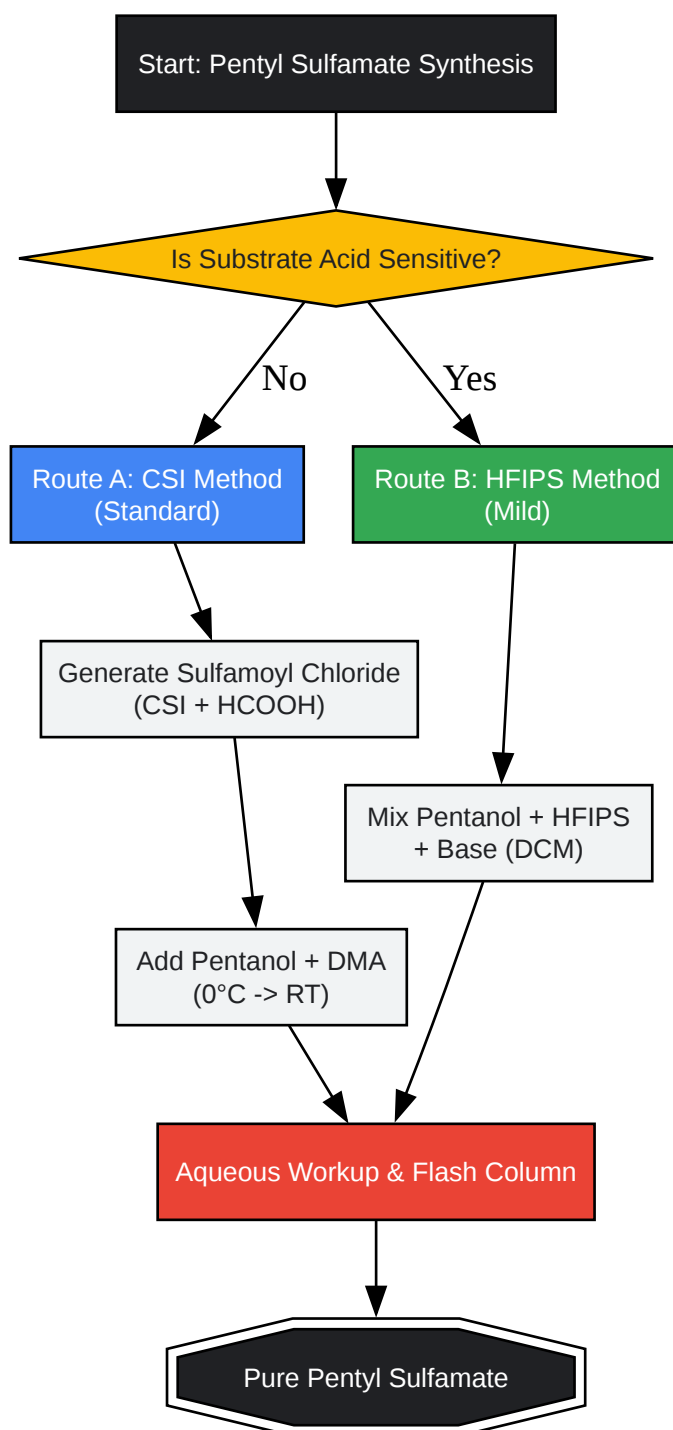
Analytical Validation

To confirm the synthesis of **Pentyl Sulfamate**, look for these characteristic signals:

Technique	Parameter	Expected Signal	Structural Assignment
1H NMR	~4.1 - 4.3 ppm	Triplet (2H)	(Deshielded alpha-protons)
1H NMR	~4.6 - 5.0 ppm	Broad Singlet (2H)	(Exchangeable with)
1H NMR	~0.9 ppm	Triplet (3H)	Terminal Methyl ()
13C NMR	~70 ppm	Singlet	Alpha Carbon ()
HRMS	ESI (+)	or	Confirm Molecular Weight (Calc: 167.06 for)

Troubleshooting & Optimization

- Low Yield: Ensure the CSI and Formic acid are fresh. Old CSI hydrolyzes to cyanuric chloride derivatives.
- Viscous Slurry in Phase 1: If the sulfamoyl chloride solidifies too much, add a small amount of MeCN to maintain stirring before adding the alcohol.
- Side Products: If the carbamate forms (), the hydrolysis of CSI was incomplete. Ensure Phase 1 proceeds until gas evolution ceases completely before adding alcohol.



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Figure 2: Decision matrix and workflow for selecting the optimal synthesis route.

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